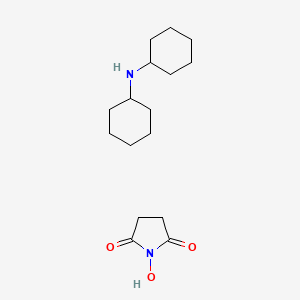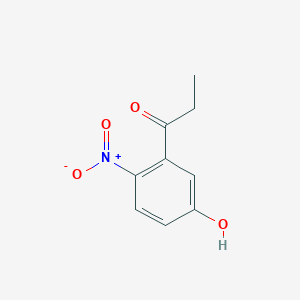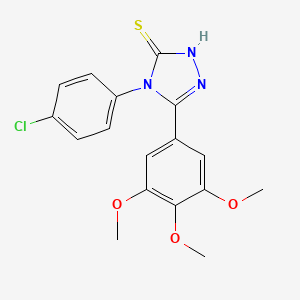
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is a fluorinated organic compound with the molecular formula C10H8F13O3. This compound is characterized by its unique chemical structure, which includes both fluorinated and carbonate groups. It is commonly used in various scientific research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate typically involves the reaction of 3-fluoropropanol with 1H,1H,2H,2H-perfluorohexyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Purification of the final product is achieved through distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Industry: Utilized in the development of advanced materials, including coatings and surfactants.
Mecanismo De Acción
The mechanism of action of 3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate involves its interaction with molecular targets through its fluorinated and carbonate groups. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbonate group can undergo hydrolysis, releasing active intermediates that interact with specific pathways and targets within cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorooctyl carbonate
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorobutyl carbonate
- 3-Fluoropropyl 1H,1H,2H,2H-perfluorodecyl carbonate
Uniqueness
3-Fluoropropyl 1H,1H,2H,2H-perfluorohexyl carbonate is unique due to its specific chain length and the balance between hydrophobic and hydrophilic properties. This balance makes it particularly suitable for applications requiring precise control over molecular interactions and solubility.
Propiedades
Fórmula molecular |
C10H10F10O3 |
|---|---|
Peso molecular |
368.17 g/mol |
Nombre IUPAC |
3-fluoropropyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |
InChI |
InChI=1S/C10H10F10O3/c11-3-1-4-22-6(21)23-5-2-7(12,13)8(14,15)9(16,17)10(18,19)20/h1-5H2 |
Clave InChI |
JMLXYCFBJNWORV-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)OCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12087114.png)


![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)



![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)





